molecular formula C13H26N2 B1528643 1-[4-(Propan-2-yl)cyclohexyl]piperazine CAS No. 1344258-85-0

1-[4-(Propan-2-yl)cyclohexyl]piperazine

Cat. No. B1528643
CAS RN: 1344258-85-0
M. Wt: 210.36 g/mol
InChI Key: BWZWASSNJIBIDM-UHFFFAOYSA-N
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Description

“1-[4-(Propan-2-yl)cyclohexyl]piperazine” is an organic compound that belongs to the class of compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond . The chemical formula of this compound is C13H26N2 .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is C13H26N2 . This compound has a molecular weight of 210.36 .

Scientific Research Applications

1. Potential as Diagnostic Tools in Oncology

Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) are being explored for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity have been made to improve utility, and some chiral analogues show significant selectivity and potential for entry into tumor cells (Abate et al., 2011).

2. Radioligand for Studying Sigma-2 Receptors

Cyclohexyl piperazine analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-propyl]-piperazine have been synthesized and evaluated for studying sigma-2 receptors. These compounds are being examined for their potential in positron emission tomography (PET) imaging (Kassiou et al., 2005).

3. Anti-Mycobacterial Applications

Piperazine and its analogues are investigated for their anti-mycobacterial properties. They have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This research is crucial for developing new anti-TB molecules (Girase et al., 2020).

4. Agonists for Melanocortin Receptors

Piperazine analogues have been synthesized as agonists for melanocortin receptors, particularly the melanocortin 4 receptor (MC4R). These compounds are structurally and pharmacologically characterized, providing insights into their potential therapeutic applications (Mutulis et al., 2004).

5. Conformational Analysis in Biochemical Systems

Studies on the structural behavior of piperazine and its derivatives, especially in different pH conditions, are crucial for understanding their function in biochemical systems. This research helps elucidate the biological activity of these compounds (Marques & Carvalho, 1997).

6. Antidepressant and Antianxiety Activities

Novel derivatives of piperazine have been synthesized and evaluated for antidepressant and antianxiety activities. These studies are significant for developing new therapeutic agents for mental health disorders (Kumar et al., 2017).

7. Importance in Sigma-2 Receptor Affinity and Activity

Research has been conducted to understand the significance of piperazine N-atoms for sigma-2 receptor affinity and activity. This is vital for the development of compounds that can potentially reverse drug resistance in cancer cells (Berardi et al., 2009).

properties

IUPAC Name

1-(4-propan-2-ylcyclohexyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-11(2)12-3-5-13(6-4-12)15-9-7-14-8-10-15/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZWASSNJIBIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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